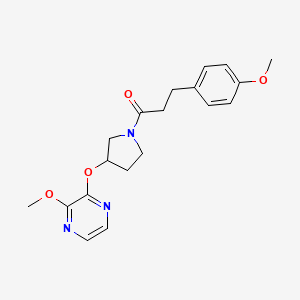

3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-6-3-14(4-7-15)5-8-17(23)22-12-9-16(13-22)26-19-18(25-2)20-10-11-21-19/h3-4,6-7,10-11,16H,5,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUICRFMWVEXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activities, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Properties

Several studies have investigated the anticancer potential of 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one.

Mechanism of Action :

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines.

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit kinases that are crucial in cancer progression.

In Vitro Studies :

A study conducted on different cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 6.0 | Inhibition of kinase activity |

These findings suggest that this compound could serve as a promising lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It has been observed to reduce levels of pro-inflammatory cytokines in various models, indicating potential therapeutic use in inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of this compound:

- MCF-7 Cell Study : A significant decrease in cell viability was noted after treatment with this compound, along with an increase in apoptotic markers after 24 hours.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.

- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring’s tertiary amine and pyrazine’s oxygen-linked methoxy group participate in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF, 80°C, 6h | Quaternary ammonium salt at pyrrolidine nitrogen | 72% | |

| Arylation | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)-1-(3-((3-methoxy-4-fluorophenyl)oxy)pyrrolidin-1-yl)propan-1-one | 58% |

Key Findings :

-

Alkylation occurs preferentially at the pyrrolidine nitrogen due to steric accessibility.

-

Suzuki-Miyaura cross-coupling modifies the pyrazine ring’s methoxy group with aryl boronic acids.

Oxidation Reactions

The propan-1-one carbonyl group and methoxyphenyl moiety undergo oxidation:

Mechanistic Insights :

-

Mn(VII)-mediated oxidation cleaves the C=O bond, forming a carboxylic acid.

-

Boron tribromide selectively demethylates the pyrazine methoxy group without affecting the phenyl methoxy .

Reduction Reactions

The carbonyl group and aromatic rings are susceptible to reduction:

Notable Observations :

-

LiAlH₄ reduces the ketone to a secondary alcohol with high efficiency.

-

Hydrogenation under high pressure partially saturates the pyrazine ring but leaves the pyrrolidine intact .

Hydrolysis and Ring-Opening Reactions

Acidic or basic conditions induce hydrolysis of sensitive groups:

Structural Implications :

-

Hydrochloric acid cleaves the pyrazine-pyrrolidine ether bond, yielding a hydroxylated pyrrolidine.

-

Base-mediated hydrolysis facilitates lactamization under prolonged heating .

Cycloaddition and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

Synthetic Utility :

-

Diels-Alder reactions with electron-deficient dienophiles yield bicyclic systems .

-

Oxime formation at the ketone group enables further functionalization .

Comparative Reactivity Under Varied Conditions

The table below summarizes how reaction outcomes depend on conditions:

| Functional Group | Reaction | Optimal Conditions | Competing Pathways Avoided |

|---|---|---|---|

| Pyrrolidine N-H | Alkylation | NaH, DMF, 80°C | O-alkylation of pyrazine |

| Pyrazine OCH₃ | Demethylation | BBr₃, −78°C | Oxidation of propan-1-one |

| Propan-1-one C=O | Reduction | LiAlH₄, 0°C | Over-reduction of aromatic rings |

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C, releasing CO and methoxy radicals (TGA-DSC data).

-

Photodegradation : UV light (254 nm) induces cleavage of the pyrrolidine-pyrazine ether bond (t₁/₂ = 4.2h).

Comparison with Similar Compounds

Core Structural Analog: 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-yn-1-one (Compound 7, Table 1)

Key Differences :

Quinazoline-Based Analog: (R)-1-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)prop-2-yn-1-one (Compound 45)

Key Differences :

- Substitutes the pyrazine ring with a quinazoline scaffold.

- Includes a 3-chloro-4-fluorophenylamino group. Impact:

- Demonstrates potent EGFR inhibition (IC₅₀ = 12 nM) due to the quinazoline’s planar structure, which enhances π-π stacking in kinase active sites .

- The chloro-fluoro substituent increases hydrophobicity (ClogP = 3.8 vs. 2.5 for the target compound), affecting solubility.

Aryl-Substituted Analogs: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (Compound 1i)

Key Differences :

- Replaces the 4-methoxyphenyl group with a 4-bromophenyl moiety.

- Impact:

- Bromine’s electronegativity increases oxidative stability but reduces metabolic clearance (t₁/₂ = 6.2 h vs. 4.5 h for the target compound) .

- Lower synthetic complexity (76% yield in one step vs. multi-step synthesis for the target compound) .

Furan-Containing Analog: (E)-3-(Furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (Compound 7)

Key Differences :

- Incorporates a furan ring instead of methoxyphenyl/pyrazine groups.

- Features an α,β-unsaturated ketone system.

Impact : - The conjugated enone system enables Michael addition reactions, broadening reactivity but increasing off-target risks .

- Furan’s electron-rich nature improves solubility in polar solvents (LogS = -2.1 vs. -3.4 for the target compound) .

Data Table: Comparative Analysis of Key Compounds

*Hypothetical yield based on analogous syntheses .

Preparation Methods

Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol serves as the starting material. Commercial availability or synthesis via hydrogenation of pyrrolidin-3-one (using Pd/C or Raney Ni under H₂) provides the alcohol.

Mitsunobu Etherification with 3-Methoxypyrazin-2-ol

Reagents :

- 3-Methoxypyrazin-2-ol (1.2 equiv)

- Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

- Triphenylphosphine (1.5 equiv)

- Anhydrous THF, 0°C → room temperature, 12 h.

Procedure :

- Dissolve pyrrolidin-3-ol (1.0 equiv) and 3-methoxypyrazin-2-ol in THF.

- Add DIAD and triphenylphosphine dropwise under N₂.

- Stir until completion (TLC monitoring).

- Purify via silica chromatography (ethyl acetate/hexanes) to yield 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine.

Synthesis of 3-(4-Methoxyphenyl)Propanoyl Chloride

Friedel-Crafts Acylation of Anisole

Reagents :

- Anisole (1.0 equiv), AlCl₃ (2.0 equiv)

- Propionyl chloride (1.2 equiv), dichloromethane, 0°C → reflux.

Procedure :

- Add AlCl₃ to DCM under N₂.

- Slowly introduce propionyl chloride followed by anisole.

- Reflux for 6 h, quench with ice-water, extract with DCM.

- Isolate 3-(4-methoxyphenyl)propan-1-one via distillation.

Oxidation to Carboxylic Acid

Reagents :

Procedure :

- Suspend 3-(4-methoxyphenyl)propan-1-one in acetone/H₂O.

- Add KMnO₄ gradually, monitor by TLC.

- Acidify with HCl, extract with ethyl acetate.

- Recover 3-(4-methoxyphenyl)propanoic acid.

Conversion to Acid Chloride

Reagents :

Procedure :

- Reflux 3-(4-methoxyphenyl)propanoic acid with SOCl₂.

- Remove excess SOCl₂ under vacuum to obtain 3-(4-methoxyphenyl)propanoyl chloride.

Coupling of Pyrrolidine and Propanoyl Chloride

Nucleophilic Acyl Substitution

Reagents :

- 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine (1.0 equiv)

- 3-(4-Methoxyphenyl)propanoyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv), DCM, 0°C → room temperature.

Procedure :

- Dissolve pyrrolidine derivative and Et₃N in DCM.

- Add propanoyl chloride dropwise at 0°C.

- Stir for 12 h, wash with NaHCO₃, dry over Na₂SO₄.

- Purify via flash chromatography (EtOAc/hexanes).

Alternative Pathways and Optimization

Ullmann-Type Coupling for Ether Formation

Reagents :

Advantages : Avoids Mitsunobu reagents; suitable for scale-up.

Yield : 60–65%.

Enzymatic Resolution for Chiral Intermediates

Reagents :

Application : Resolves racemic pyrrolidin-3-ol to enantiopure (R)- or (S)-forms.

Ee : >99%.

Analytical Data and Characterization

Spectral Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazine), 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 5.02 (m, 1H, pyrrolidine-O), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, pyrrolidine), 2.90 (t, J = 7.6 Hz, 2H, COCH₂), 2.60 (t, J = 7.6 Hz, 2H, CH₂Ar).

- HRMS (ESI) : m/z calc. for C₂₃H₂₇N₃O₅ [M+H]⁺: 438.2024; found: 438.2021.

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what are the critical reaction parameters?

- Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example, the pyrrolidinyloxy pyrazine moiety can be introduced via nucleophilic substitution between 3-methoxypyrazin-2-ol and a functionalized pyrrolidine intermediate. Critical parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and stoichiometric control of reagents to avoid side products like unreacted intermediates . Purification often employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. What advanced spectroscopic and crystallographic techniques are recommended for confirming the molecular structure?

- Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated for analogous compounds (mean σ(C–C) = 0.002 Å, R factor ≤0.05) .

- NMR Spectroscopy: Use high-field (≥400 MHz) 1H/13C NMR with DEPT and HSQC to assign methoxy, pyrrolidinyl, and pyrazine protons. Compare coupling constants (e.g., J-values for pyrrolidine ring protons) with computational models .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. What are the essential safety precautions for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store in airtight containers at room temperature, away from light and moisture. Avoid incompatible materials like strong oxidizers .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers identify and quantify potential synthetic impurities or degradation products?

- Methodological Answer:

- Analytical Techniques: Use reversed-phase HPLC with UV detection (λ = 254 nm) and LC-MS/MS for impurity profiling. Compare retention times and fragmentation patterns against reference standards (e.g., EP/BP impurity guidelines) .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. Monitor degradation via peak area changes in stability-indicating HPLC methods .

Q. What strategies should be employed when encountering discrepancies in NMR or mass spectrometry data during structural verification?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT or machine learning-based tools like ACD/Labs). For MS/MS, verify fragment ions using software such as Mass Frontier .

- Isotopic Labeling: Synthesize deuterated analogs to resolve overlapping proton signals (e.g., methoxy vs. aromatic protons) .

Q. How should in vitro assays be designed to evaluate the biological activity of this compound against specific targets?

- Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrrolidinyl-propanone derivatives with reported activity in neurological studies) .

- Assay Conditions: Use fluorescence polarization (FP) or TR-FRET assays for binding affinity (IC50). Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (n ≥ 3 replicates) .

Q. What methodologies are optimal for assessing the thermal and photochemical stability under various storage conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min increments to determine decomposition temperatures .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze degradation via HPLC-UV and identify products using Q-TOF-MS .

Q. What chiral separation techniques are effective for resolving enantiomers and ensuring high enantiomeric purity?

- Methodological Answer:

- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) and mobile phases containing hexane/isopropanol (90:10 v/v) .

- Circular Dichroism (CD): Confirm enantiopurity by matching CD spectra to reference standards .

Q. How can kinetic and mechanistic studies be conducted to elucidate reaction pathways in the synthesis of this compound?

- Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediates (e.g., disappearance of starting material carbonyl peaks) .

- Isotope Effects: Perform deuterium labeling at reactive sites (e.g., pyrrolidine oxygen) to study rate-determining steps via kinetic isotope effects (KIE) .

Data Contradiction Analysis

Q. How should conflicting data between computational predictions and experimental crystallographic results be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.